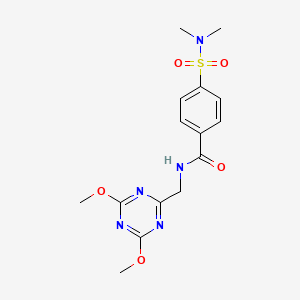

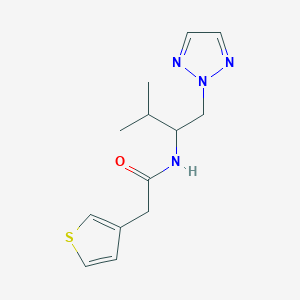

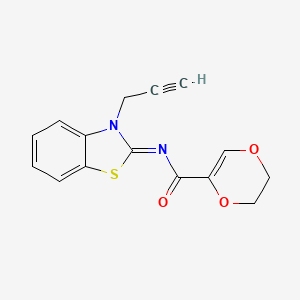

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as DMTMM, is a chemical compound that is widely used in scientific research. It is a coupling reagent that is commonly used in peptide synthesis, as well as in the synthesis of other organic compounds. DMTMM has several advantages over other coupling reagents, including its high efficiency, low toxicity, and ease of use. In

科学的研究の応用

Conversion of Carboxy Groups

A method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group has been developed, which has applications in the synthesis of potential antifungal products. This reaction utilizes an activated form of carboxylic acids with zinc dimethyl imidodicarbonimidate, leading to high yields of 4,6-dimethoxy-1,3,5-triazines when applied to N-benzylpyroglutamic acids (Oudir, Rigo, Hénichart, & Gautret, 2006).

Efficient Condensing Agent for Amides and Esters

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been synthesized and characterized as an efficient condensing agent leading to the formation of amides and esters from carboxylic acids and amines. This method is practical due to its operation under atmospheric conditions without the need for drying solvents, and the co-product from DMTMM after condensation can be readily removed by extraction (Kunishima et al., 1999).

Anti-Inflammatory and Analgesic Agents

The triazine derivative has been utilized in the synthesis of novel compounds with anti-inflammatory and analgesic properties. These compounds have been identified as potent cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Sustainable Synthesis of Amides

A study describes the use of triazine-derived quaternary ammonium salts as dehydro-condensation agents for amide synthesis, highlighting their economic and environmental benefits. This research presents an alternative to traditional amide synthesis methods, emphasizing sustainability and efficiency (Sole et al., 2021).

Discovery of Selective Inhibitors

Triazine libraries have been employed in the discovery of potent and selective inhibitors for ADAMTS-4, a therapeutic target for osteoarthritis. This approach demonstrates the utility of triazine derivatives in the development of novel inhibitors with significant selectivity and potency, showcasing the compound's application in drug discovery (Ding et al., 2015).

作用機序

Mode of Action

It is known that the compound is a triazine condensation reagent . This suggests that it may interact with its targets through condensation reactions, leading to the formation of amides and esters .

Biochemical Pathways

Its function as a condensation reagent suggests that it may be involved in the synthesis of peptides and esters .

Result of Action

Its role as a condensation reagent suggests that it may facilitate the formation of amides and esters .

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5S/c1-20(2)26(22,23)11-7-5-10(6-8-11)13(21)16-9-12-17-14(24-3)19-15(18-12)25-4/h5-8H,9H2,1-4H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSVPIKSGDSUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone](/img/structure/B2809479.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)

![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid](/img/structure/B2809497.png)

![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)